

# PD173074: A Technical Guide to a Potent FGFR Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

PD173074 is a potent and selective, ATP-competitive small molecule inhibitor of Fibroblast Growth Factor Receptors (FGFRs). Primarily targeting FGFR1 and FGFR3, it also demonstrates inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). This pyrido[2,3-d]pyrimidine compound has been instrumental in elucidating the role of FGFR signaling in various cellular processes, including proliferation, differentiation, and angiogenesis. Its selectivity and potent activity have made it a valuable tool in cancer research and studies of developmental biology. This document provides a comprehensive technical overview of PD173074, including its mechanism of action, key quantitative data, experimental protocols, and relevant signaling pathways.

## **Core Compound Details**



| Property          | Value                                                                                                              |  |
|-------------------|--------------------------------------------------------------------------------------------------------------------|--|
| Chemical Name     | N-[2-[[4-(Diethylamino)butyl]amino]-6-(3,5-dimethoxyphenyl)pyrido[2,3-d]pyrimidin-7-yl]-N'-(1,1-dimethylethyl)urea |  |
| Molecular Formula | C28H41N7O3                                                                                                         |  |
| Molecular Weight  | 523.67 g/mol [1][2][3]                                                                                             |  |
| CAS Number        | 219580-11-7[1][2][3]                                                                                               |  |
| Appearance        | Yellow solid[3]                                                                                                    |  |
| Solubility        | Soluble in DMSO (100 mg/mL) and ethanol (52.37 mg/mL)[1][3]                                                        |  |

# **Primary Targets and Mechanism of Action**

**PD173074** functions as an ATP-competitive inhibitor, binding to the kinase domain of its target receptors and preventing the transfer of a phosphate group from ATP to tyrosine residues. This action blocks the autophosphorylation and subsequent activation of the receptor, thereby inhibiting downstream signaling cascades.

The primary targets of **PD173074** are Fibroblast Growth Factor Receptor 1 (FGFR1) and Fibroblast Growth Factor Receptor 3 (FGFR3).[1][2] It also exhibits inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), though with a lower potency compared to its effects on FGFR1.[1][4][5] The selectivity of **PD173074** is a key feature, with significantly higher potency for FGFR1 compared to other tyrosine kinases such as Platelet-Derived Growth Factor Receptor (PDGFR) and c-Src.[4][5]

# **Quantitative Data: In Vitro Potency**

The inhibitory activity of **PD173074** has been quantified through various in vitro assays, with  $IC_{50}$  (half-maximal inhibitory concentration) and  $K_i$  (inhibitory constant) values providing a measure of its potency.



| Target              | Assay Type      | IC <sub>50</sub> (nM) | Kı (nM) |
|---------------------|-----------------|-----------------------|---------|
| FGFR1               | Cell-free assay | ~25[4][5]             | ~40[4]  |
| Autophosphorylation | 1-5[4][5]       |                       |         |
| FGFR3               | Cell-free assay | 5                     |         |
| Autophosphorylation | ~5[4]           |                       |         |
| VEGFR2              | Cell-free assay | 100-200[4][5]         |         |
| Autophosphorylation | 100-200[4]      |                       |         |
| PDGFR               | Cell-free assay | 17,600[1]             |         |
| c-Src               | Cell-free assay | 19,800[1]             |         |
| EGFR                | Cell-free assay | >50,000[1]            |         |
| InsR                | Cell-free assay | >50,000[1]            |         |
| MEK                 | Cell-free assay | >50,000[1]            |         |
| PKC                 | Cell-free assay | >50,000[1]            |         |

# **Signaling Pathway Inhibition**

**PD173074** effectively blocks the signaling cascades initiated by FGF binding to its receptor. A primary downstream pathway affected is the Ras-MAPK (Mitogen-Activated Protein Kinase) pathway, which is crucial for cell proliferation and survival. By inhibiting FGFR autophosphorylation, **PD173074** prevents the recruitment and activation of downstream signaling proteins, leading to a reduction in MAPK activation.[5][6]





Click to download full resolution via product page

Figure 1: Simplified FGFR signaling pathway and the inhibitory action of PD173074.

# Experimental Protocols In Vitro Kinase Assay for IC<sub>50</sub> Determination

This protocol outlines a general procedure for determining the IC<sub>50</sub> of **PD173074** against a target kinase, such as FGFR1.





Click to download full resolution via product page

Figure 2: General workflow for an in vitro kinase assay to determine IC50.



#### Methodology:

- Reagent Preparation: Prepare a reaction buffer containing the purified kinase (e.g., recombinant FGFR1), a suitable substrate (e.g., a synthetic peptide or protein), and a range of concentrations of PD173074 dissolved in DMSO.
- Incubation: Pre-incubate the kinase and substrate with the various concentrations of PD173074 for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
- Reaction Initiation: Initiate the kinase reaction by adding ATP, typically spiked with a radioactive isotope like <sup>32</sup>P-ATP, to the mixture. Allow the reaction to proceed for a specific time (e.g., 10-30 minutes) at an optimal temperature (e.g., 30°C).
- Reaction Termination: Stop the reaction by adding a solution such as trichloroacetic acid
   (TCA) to precipitate the proteins and substrate.
- Substrate Capture: Spot the reaction mixture onto filter paper or a membrane that binds the substrate.
- Washing: Wash the filters extensively to remove any unincorporated radiolabeled ATP.
- Quantification: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.
- Data Analysis: Calculate the percentage of kinase inhibition for each PD173074
  concentration relative to a control (no inhibitor). Plot the percentage of inhibition against the
  logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to
  determine the IC50 value.

### **Cell Proliferation Assay (MTT Assay)**

This protocol describes how to assess the effect of **PD173074** on the proliferation of cancer cell lines.

Methodology:



- Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Treatment: Treat the cells with a range of concentrations of **PD173074**. Include a vehicle control (DMSO) and a positive control for cell death if desired.
- Incubation: Incubate the cells for a specified period, typically 24 to 72 hours, under standard cell culture conditions.
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
- Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot cell viability against **PD173074** concentration to determine the Gl<sub>50</sub> (concentration for 50% growth inhibition).

## **In Vivo Applications**

In animal models, **PD173074** has been shown to effectively inhibit angiogenesis induced by both FGF and VEGF.[1][4] Administration of **PD173074** has been demonstrated to block the in vivo growth of tumor xenografts, such as those derived from mutant FGFR3-transfected NIH 3T3 cells and small cell lung cancer cell lines.[1][4][7] These studies highlight the potential of targeting the FGFR pathway in cancer therapy.

## Conclusion

**PD173074** is a well-characterized and highly selective inhibitor of FGFR1 and FGFR3, with secondary activity against VEGFR2. Its potent, ATP-competitive mechanism of action makes it an invaluable research tool for investigating the roles of FGFR signaling in health and disease. The quantitative data and experimental protocols provided in this guide offer a comprehensive



resource for researchers and drug development professionals working with this important compound. The ability of **PD173074** to inhibit cell proliferation, induce apoptosis, and block angiogenesis underscores the therapeutic potential of targeting the FGFR pathway in various cancers.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. PD 173074 | FGFR | Tocris Bioscience [tocris.com]
- 2. stemcell.com [stemcell.com]
- 3. PD 173074 ≥97% (HPLC), FGF and VEGF receptor inhibitor, solid | Sigma-Aldrich [sigmaaldrich.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The FGFR1 inhibitor PD173074 induces mesenchymal-epithelial transition through the transcription factor AP-1 PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [PD173074: A Technical Guide to a Potent FGFR Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679126#what-is-pd173074-and-its-primary-target]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com